molecular formula C19H26N2 B15177703 4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline CAS No. 93859-37-1

4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline

Cat. No.: B15177703
CAS No.: 93859-37-1
M. Wt: 282.4 g/mol
InChI Key: IAZGYMXXLFYKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline is an organic compound that belongs to the class of aniline derivatives Aniline derivatives are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of aniline derivatives using suitable alkylating agents under acidic conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups.

    Substitution: The compound can undergo electrophilic substitution reactions, where the amino group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline stands out due to its specific substitution pattern on the aniline ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials .

Properties

CAS No.

93859-37-1

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]-2-propan-2-yl-6-propylaniline

InChI

InChI=1S/C19H26N2/c1-4-5-16-11-15(12-18(13(2)3)19(16)21)10-14-6-8-17(20)9-7-14/h6-9,11-13H,4-5,10,20-21H2,1-3H3

InChI Key

IAZGYMXXLFYKOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)CC2=CC=C(C=C2)N)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.